molecular formula C18H11ClN2O2 B2972081 4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 672925-52-9

4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine

Cat. No.: B2972081
CAS No.: 672925-52-9
M. Wt: 322.75
InChI Key: XEPVJFXIGIIQCM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that features a furo[2,3-d]pyrimidine core with a 4-chlorophenoxy and a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[2,3-d]pyrimidine derivatives with different substituents, such as:

Uniqueness

What sets 4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the 4-chlorophenoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(4-chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2/c19-13-6-8-14(9-7-13)22-17-15-10-16(12-4-2-1-3-5-12)23-18(15)21-11-20-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPVJFXIGIIQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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